molecular formula C16H11NO4 B13438437 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid

Cat. No.: B13438437
M. Wt: 281.26 g/mol
InChI Key: SJAHRTMXWGDUFB-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid is a chemical compound offered for research purposes. It features the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure recognized as a privileged framework in medicinal and agrochemical research due to its prevalence in numerous biologically active natural products . Derivatives of this core structure have been investigated for a range of potential applications. In agricultural research, similar synthetic derivatives have demonstrated significant potential as antioomycete agents for plant disease management. For instance, certain compounds have shown high in vitro and in vivo efficacy against pathogens like Pythium recalcitrans , with activity surpassing that of some commercial agents . Furthermore, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is also explored in pharmaceutical research for its antitumor, antimicrobial, and anti-inflammatory properties . The incorporation of a benzoic acid group adds a versatile handle for further chemical modification, making this compound a valuable building block for developing novel derivatives for biological activity screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

4-(1,3-dioxo-4H-isoquinolin-2-yl)benzoic acid

InChI

InChI=1S/C16H11NO4/c18-14-9-11-3-1-2-4-13(11)15(19)17(14)12-7-5-10(6-8-12)16(20)21/h1-8H,9H2,(H,20,21)

InChI Key

SJAHRTMXWGDUFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid generally involves:

  • Formation of the isoquinolinyl core with dioxo (lactam) groups
  • Attachment of the benzoic acid moiety through a suitable linker or direct substitution
  • Use of reagents and catalysts under controlled conditions to achieve high yields and purity

Specific Synthetic Routes

Microwave-Assisted Synthesis in Acetonitrile
  • Reaction Conditions:

    • Solvent: Acetonitrile
    • Temperature: 180 °C
    • Time: 0.5 hours
    • Atmosphere: Inert, sealed tube
    • Activation: Microwave irradiation
  • Yield: Up to 96% reported for related isoindolyl-benzoic acid derivatives, suggesting a high-efficiency method applicable to isoquinolinyl analogues.

  • Mechanism: Microwave irradiation accelerates cyclization and condensation reactions, facilitating the formation of the dioxo-isoquinolinyl ring and its coupling to the benzoic acid.

Coupling with N-(ω-Bromoalkyl) Intermediates in DMF
  • Reagents:

    • 2-Aryl-thiazolidin-4-carboxylic acids
    • N-(ω-bromoalkyl)-1,8-naphthalimide (or isoquinolinyl analogues)
    • Anhydrous potassium carbonate (K2CO3) as base
  • Solvent: Dimethylformamide (DMF)

  • Conditions: Reflux for 12 hours

  • Outcome: Formation of alkylated isoquinolinyl derivatives linked to substituted benzoic acids or thiazolidine carboxylic acids, indicating regioselective substitution at the isoquinolinyl nitrogen or carbon.

  • Purification: Removal of inorganic salts by filtration, followed by recrystallization.

Castagnoli–Cushman Reaction for Isoquinolinone Derivatives
  • Step 1: Formation of imine intermediates by stirring aromatic aldehydes with amines in dry dichloromethane (DCM) at room temperature for 24 hours.
  • Step 2: Reaction of the imine with homophthalic anhydride in dry toluene under reflux for 6 hours to form the 3,4-dihydroisoquinolin-1(2H)-one core.
  • Step 3: Isolation by vacuum filtration and recrystallization from acetonitrile.

  • Yields: Moderate to good, e.g., 56–57% for similar isoquinolinone carboxylic acids.

  • Significance: This method allows the introduction of the 3,4-dihydro-1,3-dioxo isoquinolinyl moiety with a carboxylic acid functional group at the 4-position, closely related to the target compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Microwave-assisted synthesis Isoindolyl precursors, acetonitrile, inert atm Acetonitrile 180 °C (microwave) 0.5 h 96 Fast, high yield, sealed tube
Coupling with bromoalkyl 2-Aryl-thiazolidin-4-carboxylic acid, K2CO3 DMF Reflux (~150 °C) 12 h Not specified Regioselective, suitable for substituted analogues
Castagnoli–Cushman reaction Aromatic aldehyde, amine, homophthalic anhydride DCM, toluene RT (imine), reflux (6 h) 24 h + 6 h ~56–57 Stepwise, forms 3,4-dihydroisoquinolinone core

Research Findings and Discussion

  • Microwave-assisted synthesis offers a rapid and efficient route with excellent yields for isoindolyl-benzoic acid derivatives, which can be adapted for isoquinolinyl analogs.

  • Coupling reactions using potassium carbonate in DMF provide regioselective alkylation routes, enabling the introduction of various substituents on the isoquinolinyl ring or benzoic acid, expanding the compound’s chemical diversity.

  • Castagnoli–Cushman reaction is a classical and reliable method to construct the 3,4-dihydroisoquinolin-1(2H)-one scaffold, crucial for the target compound, with moderate yields and good control over stereochemistry.

  • Spectroscopic characterization (IR, NMR, MS) confirms the successful synthesis and purity of the products, with key signals corresponding to the lactam carbonyls, aromatic protons, and carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzoic acid derivatives and isoquinolinyl-containing molecules. Below is a detailed analysis:

Structural Analogues

Compound Name Structural Features Pharmacological Use Key Properties
4-Hydroxybenzoic Acid Simple benzoic acid with a hydroxyl group at the para position R&D applications (non-medicinal) CAS 99-96-7; Low toxicity (GHS Category H302: harmful if swallowed)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) Dihydroxybenzene ring conjugated with a propenoic acid chain Antioxidant, anti-inflammatory; food/cosmetic ingredient Yellow crystalline solid; used as a reference standard
4-(6-(Pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic Acid Tetrazine-pyrimidine hybrid linked to benzoic acid Synthetic intermediate for heterocyclic drug candidates Prepared via hydrazine and nitrite oxidation; precursor to acid chlorides
Gliquidone Intermediate (4-[2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolinyl)ethyl]benzenesulfonamide) Isoquinolinyl-dione fused with sulfonamide and ethyl-benzene groups Hypoglycemic agent (proprietary name: Glurenorm) Oral bioavailability; CAS 870997-85-6
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic Acid Benzo[de]isoquinoline-dione with butanoic acid chain Not specified; likely intermediate CAS 88909-96-0; GHS H410 (toxic to aquatic life)

Functional Group Analysis

  • Carboxylic Acid Group : Common to all compounds, enabling hydrogen bonding and solubility modulation.
  • Tetrazine and pyrimidine groups (e.g., in ) introduce electron-deficient regions for click chemistry or kinase inhibition .
  • Substituents : Methoxy and methyl groups in Gliquidone intermediates improve metabolic stability and lipophilicity .

Biological Activity

4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid is a compound belonging to the class of isoquinoline derivatives. Isoquinolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid through a review of recent studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzoic acid moiety linked to a 3,4-dihydro-1,3-dioxo isoquinoline ring system. This unique structural configuration is believed to contribute to its biological activities.

Antimicrobial Activity

Studies have indicated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activities against Candida albicans . The specific activity of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid has yet to be fully elucidated but is hypothesized to follow similar trends due to its structural similarities.

Anticancer Properties

Research has highlighted the potential of isoquinoline derivatives in cancer therapy. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways involved in cell proliferation and survival. The mechanism often involves the modulation of proteasome activity and autophagy pathways .

The biological activity of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid may be attributed to its interaction with various cellular targets:

  • Proteasome Inhibition : Similar compounds have been shown to enhance proteasomal degradation pathways, which are crucial for maintaining cellular homeostasis .
  • Autophagy Modulation : The compound may promote autophagic processes that are essential for cellular turnover and response to stress .

Study on Proteasome Activity

A recent study evaluated the effects of benzoic acid derivatives on proteasome activity in human fibroblasts. It was found that certain compounds significantly increased the activity of cathepsins B and L, which are vital for protein degradation pathways. This suggests that 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid could similarly enhance these pathways .

In Silico Studies

In silico analyses have indicated that this compound may act as a potential binder for key enzymes involved in protein degradation. These studies provide a theoretical basis for further experimental validation .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against bacteria/fungi
AnticancerInduces apoptosis in cancer cells
Proteasome ActivationEnhances protein degradation
Autophagy ModulationPromotes cellular turnover

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with the condensation of phthalic anhydride with an amine to form the isoquinoline core, followed by functionalization to introduce the benzoic acid group . Key parameters for optimization include reaction temperature (e.g., 80–120°C for condensation), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Lewis acids for electrophilic substitution). Yield improvements often require iterative adjustments to stoichiometry and purification methods (e.g., column chromatography or recrystallization) .

Q. How can the structural and chemical stability of this compound be characterized under varying experimental conditions?

Stability studies should employ techniques such as:

  • Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
  • High-Performance Liquid Chromatography (HPLC) to monitor degradation products under acidic/alkaline conditions.
  • UV-Vis Spectroscopy to track changes in chromophore integrity under light exposure. Evidence suggests the dioxo groups in the isoquinoline core are susceptible to reduction, requiring inert atmospheres (e.g., N₂) during storage .

Q. What standard analytical methods are used to confirm the purity and identity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups (e.g., δ ~170 ppm for carboxylic acid).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (C₁₉H₁₁NO₄, exact mass 317.3 g/mol) .
  • Elemental Analysis (EA) : Match experimental vs. theoretical C/H/N ratios to validate purity (>95%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Discrepancies may arise from assay-specific variables:

  • Cell Line Selection : Test across diverse models (e.g., MCF-7 for breast cancer vs. HEK293 for cytotoxicity thresholds).
  • Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 24–72 hr incubations).
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to identify target pathways (e.g., PPARγ modulation in hypoglycemic activity ).

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s therapeutic potential?

  • Derivatization : Modify the benzoic acid moiety (e.g., esterification or amidation) to improve bioavailability.
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the aromatic ring to enhance electrophilic reactivity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PPARγ .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and toxicological profiles?

  • In Vitro : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability.
  • In Vivo : Rodent models (e.g., Sprague-Dawley rats) to assess oral bioavailability and tissue distribution. Toxicity endpoints include liver/kidney histopathology and serum ALT/AST levels .

Q. How can researchers address challenges in synthesizing analogs with improved solubility without compromising activity?

  • Co-Crystallization : Pair the compound with co-formers (e.g., cyclodextrins) to enhance aqueous solubility.
  • Prodrug Design : Convert the carboxylic acid to a methyl ester for passive diffusion, followed by enzymatic hydrolysis in vivo .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent responses in biological assays?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Nonlinear Regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀/EC₅₀ calculations .

Q. How can researchers validate the compound’s role in multi-target therapies (e.g., dual PPARγ/δ agonism)?

  • Competitive Binding Assays : Use fluorescence polarization to measure displacement of labeled ligands (e.g., rosiglitazone for PPARγ).
  • Transcriptional Reporter Assays : Luciferase-based systems to quantify activation of PPAR response elements .

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency and in vivo efficacy be investigated?

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue accumulation to identify bioavailability bottlenecks.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy .

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